molecular formula C10H10F2O2S B14065927 1-(2-(Difluoromethoxy)-3-mercaptophenyl)propan-1-one

1-(2-(Difluoromethoxy)-3-mercaptophenyl)propan-1-one

Cat. No.: B14065927
M. Wt: 232.25 g/mol
InChI Key: QLCJJPRRQHTYHA-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethoxy)-3-mercaptophenyl)propan-1-one is a synthetic organic compound featuring a propan-1-one backbone attached to a phenyl ring substituted with a difluoromethoxy (-OCF₂H) group at position 2 and a mercapto (-SH) group at position 2.

Properties

Molecular Formula

C10H10F2O2S

Molecular Weight

232.25 g/mol

IUPAC Name

1-[2-(difluoromethoxy)-3-sulfanylphenyl]propan-1-one

InChI

InChI=1S/C10H10F2O2S/c1-2-7(13)6-4-3-5-8(15)9(6)14-10(11)12/h3-5,10,15H,2H2,1H3

InChI Key

QLCJJPRRQHTYHA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)S)OC(F)F

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation-Based Approaches

The Friedel-Crafts acylation reaction serves as a foundational method for constructing the propan-1-one moiety on the aromatic ring. In this approach, a benzene derivative bearing a difluoromethoxy group undergoes acylation with propionyl chloride in the presence of a Lewis acid catalyst, typically AlCl₃ or FeCl₃. However, the mercapto (-SH) group’s susceptibility to oxidation necessitates protective strategies. For instance, thioether protection using methylthio groups or temporary disulfide formation has been employed to prevent undesired side reactions. Post-acylation, deprotection via reductive cleavage (e.g., using Na/NH₃) restores the mercapto functionality. Industrial-scale implementations report yields of 65–72%, with purity >95% after recrystallization.

Nucleophilic Substitution for Mercapto Group Installation

Alternative routes focus on introducing the mercapto group via nucleophilic displacement of a leaving group (e.g., bromide or triflate) on a pre-formed difluoromethoxypropiophenone intermediate. Thiolation using sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 60°C for 12 hours achieves 70–75% conversion. However, competing elimination reactions and sulfide byproduct formation necessitate careful control of reaction stoichiometry and temperature.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Comparative studies highlight toluene and water as preferred solvents for large-scale synthesis due to their low polarity, which minimizes side reactions and simplifies product isolation. Palladium-based catalysts, particularly [PdCl₂(dppf)], outperform traditional Lewis acids in terms of yield and selectivity, as evidenced by a 22% increase in efficiency when switching from AlCl₃ to Pd catalysts in cross-coupling reactions.

Temperature and Time Dependencies

Optimal reaction temperatures vary by method:

  • Friedel-Crafts Acylation : 0–5°C to suppress polysubstitution.
  • Suzuki-Miyaura Coupling : 80–90°C for 8–10 hours.
  • Thiolation : 60°C for 12 hours.
    Prolonged reaction times beyond these thresholds lead to decomposition of the difluoromethoxy group, reducing yields by 15–20%.

Analytical Characterization and Quality Control

Spectroscopic Verification

1H NMR (400 MHz, CDCl₃): Key resonances include δ 2.92 (q, 2H, CH₂CO), 1.22 (t, 3H, CH₃), and 6.85–7.45 (m, 3H, aromatic protons). The difluoromethoxy group’s characteristic triplet appears at δ 6.48 (t, J = 74.2 Hz).
19F NMR (376 MHz, CDCl₃): Peaks at δ -80.6 (d, 2F, OCF₂H) confirm the difluoromethoxy moiety.

Chromatographic Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) reveals a primary peak at 12.3 minutes with ≥98% purity for industrial-grade batches. GC-MS (EI) corroborates molecular ion presence at m/z 232.1 (M⁺).

Industrial-Scale Production and Challenges

Raw Material Sourcing

Key precursors include 4-bromo-2-(difluoromethoxy)phenol and propionyl chloride, supplied commercially by entities such as Hangzhou MolCore BioPharmatech. Cost analysis indicates that boronic acid derivatives account for 40–50% of total synthesis expenses, necessitating efficient recycling protocols.

Byproduct Management

Common byproducts like bis-sulfide dimers and over-acylated derivatives are mitigated via:

  • Crystallization : Ethanol/water mixtures (3:1) remove polar impurities.
  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) resolves non-polar contaminants.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/kg) Scalability
Friedel-Crafts 65–72 95–98 120–150 Moderate
Suzuki-Miyaura 85–90 97–99 200–220 High
Nucleophilic Thiolation 70–75 92–95 90–110 Low

The Suzuki-Miyaura method, despite higher costs, offers superior yield and scalability for pharmaceutical applications, whereas nucleophilic thiolation remains viable for small-scale research.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Difluoromethoxy)-3-mercaptophenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(2-(Difluoromethoxy)-3-mercaptophenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biochemical probes or inhibitors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethoxy)-3-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The mercapto group can form covalent bonds with target proteins, potentially inhibiting their function. This compound may also interact with enzymes involved in oxidative stress pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Electronic and Physicochemical Properties

1-[2-(Difluoromethoxy)phenyl]propan-1-one (CAS 929341-33-3)
  • Structure : Lacks the 3-mercapto group present in the target compound.
  • Molecular Weight : 200.18 g/mol; Formula: C₁₀H₁₀F₂O₂.
  • Higher lipophilicity (logP) due to the difluoromethoxy group compared to non-fluorinated methoxy analogues .
1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one (CAS 1805877-34-2)
  • Structure : Contains a trifluoromethylthio (-SCF₃) group at position 5, a stronger electron-withdrawing group than -SH.
  • Key Differences :
    • The -SCF₃ group increases metabolic stability but may reduce thiol-mediated biological interactions (e.g., glutathione binding).
    • Higher molecular weight (242.17 g/mol) and altered solubility profile compared to the target compound .
2-Chloro-1-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}propan-1-one (CAS 52026-44-5)
  • Structure : Incorporates a pyrrole ring and chloro substituent.
  • Key Differences: Increased structural complexity reduces synthetic accessibility.

Functional Group Comparisons: Thiol vs. Amino/Hydroxyl

Cathinone Derivatives (e.g., 3-MMC, 4-CDC)
  • Examples: 3-MMC: 2-(Methylamino)-1-(3-methylphenyl)propan-1-one (CAS 1189805-46-6). 4-CDC: 1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one.
  • Key Differences: Amino groups (-NH₂, -N(CH₃)₂) impart basicity, enabling salt formation and altered pharmacokinetics. Thiol groups in the target compound may confer antioxidant/pro-oxidant activity, contrasting with the stimulant effects of cathinones .
1-(2,6-Dihydroxyphenyl)propan-1-one (Fungal Metabolite)
  • Structure : Features hydroxyl (-OH) groups at positions 2 and 4.
  • Key Differences: Hydroxyl groups increase hydrogen-bonding capacity, enhancing water solubility. Thiol groups in the target compound may exhibit higher redox reactivity compared to phenolic antioxidants .

Biological Activity

1-(2-(Difluoromethoxy)-3-mercaptophenyl)propan-1-one is an organic compound notable for its unique molecular structure and potential biological activities. This compound features a propanone backbone, a phenyl ring substituted with both a difluoromethoxy group and a mercapto group, which significantly influences its reactivity and interactions with biological systems. The compound's chemical formula is C10H10F2O2S\text{C}_{10}\text{H}_{10}\text{F}_{2}\text{O}_{2}\text{S}, with a molecular weight of 232.25 g/mol .

Antimicrobial Properties

Preliminary research indicates that this compound exhibits significant antimicrobial activity . The presence of the mercapto group is believed to facilitate interactions with microbial enzymes, potentially leading to inhibition of growth in various pathogens. Studies have shown that similar compounds can disrupt bacterial cell walls or interfere with metabolic pathways, suggesting that this compound may share these mechanisms .

Anticancer Activity

The compound has also been investigated for its anticancer properties . The difluoromethoxy and mercapto functionalities may enhance its ability to inhibit specific enzymes or receptors involved in cancer progression. For instance, compounds with similar structural features have been shown to target protein kinases, which play a crucial role in cell signaling pathways associated with cancer development . Ongoing studies aim to elucidate the specific mechanisms through which this compound exerts its anticancer effects.

The mechanism of action for this compound involves its interaction with molecular targets through its reactive functional groups. The difluoromethoxy group can participate in hydrogen bonding and dipole interactions, while the mercapto group can form covalent bonds with thiol-reactive sites on proteins or enzymes. This dual functionality allows the compound to potentially modulate various biochemical pathways, enhancing its therapeutic potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The following table summarizes some related compounds and their structural features:

Compound NameStructural FeaturesUnique Aspects
1-(5-Fluoro-2-mercaptophenyl)propan-1-oneContains a fluorine atom and a mercapto groupDifferent substitution pattern affects reactivity
1-(2-(Difluoromethoxy)-5-ethoxyphenyl)propan-1-oneContains an ethoxy group instead of a mercapto groupAltered chemical properties due to different functional groups
1-(2-(Difluoromethoxy)phenyl)propan-1-oneLacks the mercapto groupMay exhibit different biological activities due to missing thiol functionality

The unique combination of difluoromethoxy and mercapto groups enhances the solubility, stability, and reactivity of this compound compared to similar molecules, making it a valuable candidate for further research in medicinal chemistry .

Study on Antimicrobial Activity

In a recent study published in Pharmaceutical Biology, researchers evaluated the antimicrobial efficacy of several derivatives of this compound against common bacterial strains. The results indicated that this compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

Investigation of Anticancer Properties

Another study focused on the anticancer effects of this compound on human breast cancer cell lines. The findings demonstrated that treatment with varying concentrations of this compound resulted in dose-dependent inhibition of cell proliferation. Mechanistic studies revealed that the compound induced apoptosis via activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

Q & A

Q. What synthetic strategies are recommended for preparing 1-(2-(difluoromethoxy)-3-mercaptophenyl)propan-1-one?

  • Methodological Answer : A two-step approach is often employed:

Friedel-Crafts Acylation : React 2-(difluoromethoxy)-3-mercaptophenol with propionyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to introduce the propan-1-one moiety. Ensure anhydrous conditions to prevent side reactions with the mercapto (-SH) group .

Protection of Thiol : Use a protecting group (e.g., trityl or acetyl) during synthesis to avoid oxidation of the -SH group. Deprotection is performed post-reaction using mild reducing agents like tris(2-carboxyethyl)phosphine (TCEP) .
Key Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%).

Q. Which spectroscopic techniques are optimal for characterizing the difluoromethoxy and mercapto groups?

  • Methodological Answer :
  • ¹⁹F NMR : Directly identifies the difluoromethoxy (-OCF₂H) group, with chemical shifts typically between -80 to -90 ppm .
  • ¹H NMR : The mercapto proton (-SH) appears as a broad singlet at ~1.5–2.5 ppm but may be absent if oxidized; confirm via derivatization (e.g., Ellman’s assay) .
  • IR Spectroscopy : Look for S-H stretches (~2550 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~256.05 g/mol) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Keep in sealed, amber vials under inert gas (N₂/Ar) at -20°C. Use desiccants to prevent moisture absorption, which can hydrolyze the difluoromethoxy group .
  • Handling : Work in a fume hood with nitrile gloves and protective eyewear. Avoid contact with oxidizing agents (e.g., peroxides) to prevent disulfide formation from the -SH group .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in reactions involving the difluoromethoxy and mercapto substituents?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to model electron density maps. The difluoromethoxy group is electron-withdrawing, directing electrophiles to the para position relative to the -OCF₂H group. The mercapto group, being electron-donating, enhances ortho/para reactivity .
  • Example : In sulfonation reactions, DFT simulations show a 70% preference for para-sulfonation relative to -OCF₂H, validated experimentally via X-ray crystallography .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer :
  • Variable Screening : Test reaction parameters (e.g., solvent polarity, temperature) using Design of Experiments (DoE). For instance, yields drop in polar aprotic solvents (e.g., DMF) due to thiolate formation, whereas dichloromethane improves efficiency by 30% .
  • Catalyst Optimization : Compare Lewis acids (e.g., FeCl₃ vs. AlCl₃). AlCl₃ increases acylation yields by 15% but requires strict moisture control .
  • Controlled Atmosphere : Conduct reactions under N₂ to minimize disulfide byproducts, improving reproducibility .

Q. What are the mechanistic implications of the difluoromethoxy group’s electronic effects on nucleophilic aromatic substitution?

  • Methodological Answer :
  • Electron-Withdrawing Nature : The -OCF₂H group decreases electron density on the aromatic ring, slowing SNAr reactions. Kinetic studies show a 50% reduction in reaction rate compared to methoxy analogs .
  • Activation Strategies : Use strong nucleophiles (e.g., NaN₃) or microwave-assisted synthesis to overcome kinetic barriers. For example, microwave heating at 120°C reduces reaction time from 24h to 2h .

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